molecular formula C2H4CeO2 B1585237 Cerium triacetate CAS No. 537-00-8

Cerium triacetate

Cat. No. B1585237
Key on ui cas rn: 537-00-8
M. Wt: 200.17 g/mol
InChI Key: CGLIWEFNRJOUKT-UHFFFAOYSA-N
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Patent
US06528451B2

Procedure details

1147 g of water and 136 g of acetic acid were mixed and 236 g of cerium carbonate was added to form a clear solution of cerium acetate. The mixture was stirred for 48 hours to completely dissolve the carbonate. To the cerium acetate was added 512 g of zirconium acetate (20 wt % ZrO2) and stirred to make a homogeneous solution. The solution was spray dried at 110° C. to form a white powder of mixed acetates. The powder was calcined in a muffle furnace to a temperature of 500° C. for 1 hour to form the finished mixed oxide.
Name
Quantity
1147 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
solvent
Reaction Step One
Quantity
236 g
Type
reactant
Reaction Step Two
Name
cerium acetate

Identifiers

REACTION_CXSMILES
O.[C:2](=[O:5])([O-])[O-:3].[Ce+3:6].[C:7](=[O:10])([O-])[O-:8].[C:11](=[O:14])([O-])[O-:12].[Ce+3]>C(O)(=O)C>[C:2]([O-:3])(=[O:5])[CH3:7].[Ce+3:6].[C:7]([O-:8])(=[O:10])[CH3:11].[C:11]([O-:12])(=[O:14])[CH3:2] |f:1.2.3.4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
1147 g
Type
reactant
Smiles
O
Name
Quantity
136 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
236 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
cerium acetate
Type
product
Smiles
C(C)(=O)[O-].[Ce+3].C(C)(=O)[O-].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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